Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester
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Overview
Description
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester is a complex organic compound with a unique structure that includes both ethoxycarbonyl and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester typically involves multiple steps, starting from readily available precursors One common method involves the reaction of ethyl propanoate with trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the ethoxycarbonyl and phenylamino groups can modulate its reactivity and stability. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-chloro-, ethyl ester
- Propanoic acid, 2-oxo-, ethyl ester
- Propanoic acid, 2-(1-ethoxyethoxy)-, ethyl ester
Uniqueness
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17F3N2O4 |
---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
ethyl 2-anilino-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C14H17F3N2O4/c1-3-22-11(20)13(14(15,16)17,19-12(21)23-4-2)18-10-8-6-5-7-9-10/h5-9,18H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
SKNOMWTZPMUKNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)OCC |
Origin of Product |
United States |
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